[(Tert-butoxycarbonyl)amino](4-iodophenyl)acetic acid
CAS No.:
Cat. No.: VC16520447
Molecular Formula: C13H16INO4
Molecular Weight: 377.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16INO4 |
|---|---|
| Molecular Weight | 377.17 g/mol |
| IUPAC Name | 2-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
| Standard InChI | InChI=1S/C13H16INO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17) |
| Standard InChI Key | YEZLGSBLNCEULA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)I)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct functional groups:
-
tert-Butoxycarbonyl (Boc) group: A widely used amine-protecting group in organic synthesis, providing stability against nucleophiles and bases during reactions .
-
4-Iodophenyl ring: An aromatic system substituted with iodine at the para position, enabling halogen-bonding interactions and serving as a precursor for cross-coupling reactions .
-
Acetic acid moiety: A carboxylic acid group that facilitates solubility in polar solvents and participation in condensation reactions .
The molecular formula is C₁₃H₁₆INO₄, with a molecular weight of 377.17491 g/mol .
Physicochemical Characteristics
Key properties include:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 377.17491 g/mol | |
| Solubility | Likely polar solvents (e.g., DMSO) | |
| LogP (Predicted) | ~2.24 (moderate lipophilicity) | |
| Hazard Statements | H315, H319, H335 (irritant) |
The Boc group’s steric bulk influences the compound’s crystallinity and reactivity, while the iodine atom enhances molecular weight and potential for radiolabeling .
Synthesis and Derivatives
Synthetic Routes
The compound is typically synthesized via a multi-step protocol:
-
Protection of the amine: A primary amine reacts with di-tert-butyl dicarbonate (Boc anhydride) to form the Boc-protected intermediate .
-
Coupling with 4-iodophenylacetic acid: The Boc-amine is conjugated to 4-iodophenylacetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Notably, 2-(4-iodophenyl)acetic acid (CAS 1798-06-7), a precursor, is synthesized via iodination of phenylacetic acid derivatives or through palladium-catalyzed cross-coupling . For example, methyl esterification of 2-(4-iodophenyl)acetic acid with thionyl chloride in methanol yields a stable intermediate (93% yield) .
Structural Analogues
-
(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-iodophenyl)butanoic acid: A homologue with an extended carbon chain (C₁₅H₂₀INO₄), demonstrating the versatility of Boc-protected iodophenyl compounds in drug design .
Applications in Research and Industry
Peptide Synthesis
The Boc group’s orthogonal protection strategy enables sequential peptide chain elongation without side reactions. This compound serves as a building block for iodine-containing peptides, which are valuable in:
-
Radioligand development: Iodine-125/131 isotopes allow tracking via gamma scintigraphy or SPECT imaging .
-
Targeted drug delivery: Conjugation to tumor-specific peptides enhances therapeutic precision .
Medicinal Chemistry
The 4-iodophenyl group participates in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of biaryl structures common in kinase inhibitors and antiviral agents . For instance, derivatives of this compound have been explored as intermediates in HIV protease inhibitor synthesis .
| Supplier | Location | Advantage Score |
|---|---|---|
| HDH Pharma, Inc. | United States | 62 |
| Bio-Vin Research Labs | United States | 64 |
Both offer the compound for research purposes, with pricing available upon inquiry .
Future Directions
Recent advances in halogen-bonding catalysis and radiochemistry underscore this compound’s potential in:
-
Theranostics: Combining diagnostic (imaging) and therapeutic (drug delivery) functions.
-
Covalent inhibitor design: Iodine’s polarizability supports selective target engagement.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume